Epinephrine bitartrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Epinephrine bitartrate is synthesized through a series of chemical reactions starting from catecholamines. The process involves the methylation of norepinephrine followed by the formation of the bitartrate salt. The reaction conditions typically involve the use of hydrochloric acid and sodium bisulfite as reagents .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical synthesis methods. The process involves the controlled reaction of norepinephrine with methylating agents under specific temperature and pressure conditions. The final product is purified and crystallized to obtain the bitartrate salt .
Chemical Reactions Analysis
Types of Reactions
Epinephrine bitartrate undergoes various chemical reactions, including:
Oxidation: Epinephrine can be oxidized to form adrenochrome, a compound with distinct color properties.
Reduction: Reduction of epinephrine can lead to the formation of dihydroxyphenylalanine (DOPA).
Substitution: Epinephrine can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and anhydrides.
Major Products Formed
Oxidation: Adrenochrome
Reduction: Dihydroxyphenylalanine (DOPA)
Substitution: Various substituted epinephrine derivatives
Scientific Research Applications
Epinephrine bitartrate has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and assays.
Biology: Studied for its role in neurotransmission and stress response.
Medicine: Widely used in the treatment of anaphylaxis, cardiac arrest, and asthma.
Industry: Utilized in the pharmaceutical industry for the production of epinephrine-containing medications.
Mechanism of Action
Epinephrine bitartrate exerts its effects by acting on alpha and beta-adrenergic receptors. It stimulates these receptors, leading to increased heart rate, vasoconstriction, and bronchodilation. The molecular targets include adrenergic receptors located on various tissues, and the pathways involved are primarily the cyclic adenosine monophosphate (cAMP) signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Norepinephrine: Similar in structure but primarily acts on alpha-adrenergic receptors.
Dopamine: Precursor to norepinephrine and epinephrine, with distinct physiological effects.
Isoproterenol: Synthetic compound with similar effects but primarily acts on beta-adrenergic receptors.
Uniqueness
Epinephrine bitartrate is unique due to its dual action on both alpha and beta-adrenergic receptors, making it highly effective in emergency medical situations such as anaphylaxis and cardiac arrest. Its ability to rapidly increase heart rate and constrict blood vessels sets it apart from other similar compounds .
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXIPWWIOISBDD-NDAAPVSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049415 | |
Record name | Epinephrine bitartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51-42-3 | |
Record name | (-)-Epinephrine (+)-bitartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epinephrine bitartrate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epinephrine bitartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPINEPHRINE BITARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30Q7KI53AK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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